1-(2-n-Propoxynaphthyl) trifluoromethyl ketone

Description

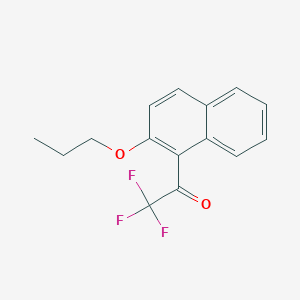

1-(2-n-Propoxynaphthyl) trifluoromethyl ketone is a fluorinated organic compound characterized by a naphthyl ring substituted with a propoxy group at the 2-position and a trifluoromethyl ketone (TFK) moiety.

The naphthyl group provides hydrophobicity and π-stacking capabilities, while the propoxy substituent may enhance solubility compared to longer alkyl chains. The trifluoromethyl ketone group is a key pharmacophore, known for forming strong hydrogen bonds and stabilizing enzyme-inhibitor complexes via low-barrier hydrogen bonds (LBHBs) .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-propoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3O2/c1-2-9-20-12-8-7-10-5-3-4-6-11(10)13(12)14(19)15(16,17)18/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOWWGWMSYNRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C) . This method provides good yields and is effective for various methyl esters.

Industrial Production Methods

Industrial production of trifluoromethyl ketones often involves large-scale reactions using similar nucleophilic trifluoromethylation techniques. The use of fluoroform, a potent greenhouse gas, is optimized to minimize environmental impact while maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-n-Propoxynaphthyl) trifluoromethyl ketone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-(2-n-Propoxynaphthyl) trifluoromethyl ketone has diverse applications across several fields:

Medicinal Chemistry

-

Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis in HeLa cells via reactive oxygen species (ROS) production.

Table 1: Cytotoxic Effects of this compound

Cell Line IC50 (µM) Mechanism of Action HeLa TBD Induces apoptosis via ROS production MCF-7 TBD DNA damage through ROS overproduction - Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Its lipophilic nature enhances membrane permeability, making it effective against bacterial strains.

Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Material Science

- Development of Functional Materials : The trifluoromethyl group imparts unique electronic properties, making this compound suitable for developing advanced materials such as polymers and coatings with enhanced thermal stability and chemical resistance.

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of this compound on HeLa cells. The results indicated significant cytotoxicity at concentrations as low as 50 µM, with mechanisms involving ROS-mediated apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against common bacterial strains such as E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(2-n-Propoxynaphthyl) trifluoromethyl ketone involves its interaction with specific molecular targets. For example, trifluoromethyl ketones are known to inhibit histone deacetylase (HDAC) enzymes, which play a role in gene expression and regulation . The compound exhibits different binding mechanisms depending on the enzyme isoform, demonstrating fast-on–fast-off or slow-binding mechanisms .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares structural features and biological activities of 1-(2-n-Propoxynaphthyl) trifluoromethyl ketone with related TFKs:

Key Observations :

- Naphthyl vs.

- Propoxy Substituent : The 2-n-propoxy group may balance solubility and metabolic stability, avoiding excessive hydrophobicity seen in longer alkyl chains .

- TFK Moieties : All compounds share the trifluoromethyl ketone group, which stabilizes LBHBs in enzyme complexes (e.g., chymotrypsin, CaEs), with deuterium fractionation factors of 0.3–0.4 and high activation enthalpies (14.7–19.4 kcal/mol) .

Enzyme Inhibition and Selectivity

1-(2-n-Propoxynaphthyl) TFK and related compounds inhibit carboxylesterases, which hydrolyze ester-containing drugs (e.g., clopidogrel, oseltamivir) and influence lipid metabolism . Key findings include:

- QSAR Models: For TFK-containing inhibitors, 3D-QSAR models explain 85–98% of observed activity against hiCE, hCE1, and rCE. The ketone form of TFKs generally outperforms the enol form in activity .

- Selectivity : The naphthyl group’s steric bulk may confer selectivity toward specific CaE isoforms. For example, hiCE preferentially hydrolyzes substrates with smaller alcohol moieties, while hCE1 favors bulkier acids .

- Hybrid Inhibitors : Combining the A-ring of benzil derivatives with TFK alkyl chains (as seen in the naphthyl-propoxy-TFK structure) optimizes potency and selectivity .

Pharmacokinetic and Physicochemical Properties

- Bioavailability : Fluorination enhances membrane permeability and metabolic stability. The trifluoromethyl group reduces basicity of adjacent amines, improving oral bioavailability .

- Metabolic Stability : The propoxy group in 1-(2-n-Propoxynaphthyl) TFK may resist hydrolysis compared to ester-containing analogs, as CaEs are abundant in the liver and intestines .

- Solubility : While the naphthyl group increases hydrophobicity, the propoxy chain likely improves aqueous solubility compared to unsubstituted TFKs .

Biological Activity

1-(2-n-Propoxynaphthyl) trifluoromethyl ketone is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique chemical properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound belongs to the class of trifluoromethyl ketones, known for their stability and reactivity. The trifluoromethyl group imparts significant electrophilic character to the carbonyl carbon, making it an attractive target for various biological interactions.

Synthesis Methods:

- Nucleophilic Trifluoromethylation: A common method involves using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) under low-temperature conditions to achieve the desired compound.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or be reduced to alcohols depending on the reagents used, such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and proteins. Notably, it has been shown to inhibit histone deacetylase (HDAC) enzymes, which play critical roles in gene expression and regulation. This interaction suggests potential applications in cancer therapy, where modulation of gene expression is crucial.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

- SARS-CoV 3CL Protease Inhibition: Research indicates that trifluoromethyl ketones can act as effective inhibitors of the SARS-CoV 3CL protease, with one synthesized inhibitor demonstrating a time-dependent inhibition with a value of 0.3 μM after prolonged exposure . This suggests that compounds within this class may provide therapeutic avenues for viral infections.

- Proteus vulgaris Motility Inhibition: A study highlighted the impact of trifluoromethyl ketones on the motility of Proteus vulgaris, indicating a potential antibacterial mechanism . The inhibition of bacterial motility could correlate with reduced virulence.

Cytotoxicity and Therapeutic Potential

In vitro assays have shown that certain derivatives of trifluoromethyl ketones exhibit low cytotoxicity while effectively inhibiting target enzymes. For instance, one study reported an EC50 value of 2.5 μM in cytopathic effect inhibition assays, demonstrating considerable therapeutic potential .

Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(2-n-Propoxynaphthyl) trifluoromethyl ketone?

Answer:

The synthesis of trifluoromethyl ketones often employs radical addition reactions or fluorinated intermediates. For example, manganese(III) acetate-mediated radical addition of 1,3-dicarbonyl compounds to alkenes has been used to generate trifluoromethyl-substituted dihydrofuran intermediates, which can be adapted for naphthyl derivatives . Key steps include:

- Radical initiation : Use of Mn(OAc)₃ to generate trifluoromethyl radicals.

- Naphthyl functionalization : Coupling 2-n-propoxy-substituted naphthalene with trifluoromethyl ketone precursors.

- Purification : Chromatography or crystallization to isolate the product.

Contradictions : Radical pathways may yield regioisomers (e.g., Scheme 2 in ), requiring optimization of reaction conditions (temperature, solvent polarity) to favor the desired product.

Basic: How can spectroscopic techniques (NMR, FTIR, MS) be optimized to characterize this compound?

Answer:

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) induces deshielding in adjacent protons (e.g., naphthyl protons at C1 and C3). Compare with analogs like 1-(3-Trifluoromethylphenyl)acetone, where CF₃ causes splitting in aromatic signals .

- FTIR : Confirm the ketone (C=O stretch ~1700–1750 cm⁻¹) and CF₃ (asymmetric stretch ~1150–1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z ≈ 296.1 (C₁₅H₁₃F₃O₂). Fragmentation patterns should align with naphthyl cleavage and CF₃ loss .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

- Thermal Stability : Trifluoromethyl ketones are generally stable up to 150°C but may decompose via retro-aldol pathways at higher temperatures. Monitor via TGA/DSC .

- Hydrolytic Stability : The CF₃ group reduces electrophilicity of the ketone, enhancing resistance to nucleophilic attack. However, prolonged exposure to strong acids/bases may cleave the n-propoxy group .

- Solubility : Predominantly lipophilic; use DMSO or THF for dissolution. Aqueous solubility can be improved via co-solvents (e.g., cyclodextrins) .

Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric interactions in catalytic or enzymatic systems?

Answer:

- Electronic Effects : The CF₃ group is strongly electron-withdrawing, lowering the LUMO of the ketone and enhancing electrophilicity. This can modulate reactivity in Michael additions or enzyme inhibition (e.g., cytosolic PLA₂ inhibition by trifluoromethyl ketones like AACOCF₃ ).

- Steric Effects : The bulky CF₃ group may hinder binding in enzyme active sites. Compare with non-fluorinated analogs to isolate steric vs. electronic contributions .

- Case Study : In FAAH (fatty acid amide hydrolase) inhibition, trifluoromethyl ketones act as transition-state analogs by mimicking tetrahedral intermediates .

Advanced: What experimental strategies resolve contradictions in reaction yields when scaling up synthesis?

Answer:

- Parameter Optimization : Screen solvents (e.g., DMF vs. acetonitrile) and radical initiators (e.g., AIBN vs. Mn(OAc)₃) to improve reproducibility .

- Byproduct Analysis : Use LC-MS to identify regioisomers (e.g., naphthyl substitution at C2 vs. C4) and adjust stoichiometry of alkene reactants.

- Scale-Up Challenges : Batch vs. flow chemistry may mitigate exothermicity issues in radical reactions .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict biological activity or regioselectivity?

Answer:

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices to identify radical attack sites on naphthalene) .

- Docking Studies : Model interactions with enzymes like PLA₂ or FAAH. The CF₃ group’s electronegativity may enhance hydrogen bonding with catalytic residues (e.g., Ser228 in PLA₂) .

- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values for structure-activity relationships (SAR).

Advanced: What analytical methods differentiate degradation products during long-term storage studies?

Answer:

- HPLC-PDA/ELSD : Monitor hydrolytic degradation (e.g., n-propoxy cleavage to naphthol derivatives).

- GC-MS : Detect volatile byproducts (e.g., trifluoroacetic acid from ketone oxidation) .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months and compare with controls using multivariate analysis (e.g., PCA) .

Advanced: How does the compound’s logP correlate with membrane permeability in cell-based assays?

Answer:

- logP Estimation : Use shake-flask or HPLC methods. Predicted logP ≈ 3.5 (via ChemDraw) suggests moderate lipophilicity.

- Permeability Assays : Compare Caco-2 cell uptake with fluorinated vs. non-fluorinated analogs. The CF₃ group may enhance passive diffusion but reduce aqueous solubility .

- Contradictions : High logP may lead to nonspecific protein binding, requiring formulation adjustments (e.g., PEGylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.